The synthesis of Bruceantinol involves several sophisticated chemical techniques. A notable method includes a semi-synthetic route starting from commercially available bruceine A. The process can be summarized as follows:
This synthetic approach allows for significant chemical diversification while maintaining high purity and yield.
The molecular structure of Bruceantinol has been elucidated through techniques such as X-ray crystallography. It features a complex arrangement typical of quassinoids, characterized by a tetracyclic framework with specific functional groups that contribute to its biological activity.
Detailed structural analysis indicates that modifications at the C15 position significantly affect its binding affinity to STAT3 .
Bruceantinol participates in various chemical reactions that are essential for its biological activity:
The mechanism by which Bruceantinol exerts its antitumor effects primarily involves:
The detailed analysis indicates that Bruceantinol's effectiveness is closely linked to its ability to modulate critical oncogenic pathways.
Bruceantinol exhibits several notable physical and chemical properties:
These properties influence its bioavailability and therapeutic efficacy .
Bruceantinol has promising applications in various scientific fields:
Bruceantinol is a pentacyclic quassinoid characterized by the molecular formula C₃₀H₃₈O₁₃ and a molecular weight of 606.62 g/mol. Its core structure features a highly oxidized decanortriterpenoid skeleton (C₂₀ backbone derived from C₃₀ triterpenoid precursors) with stereochemical complexity. Key functional groups include [1] [6]:
Isomeric variants arise from stereochemical differences in epoxy ring configurations (e.g., β-oriented C-8/C-30 epoxide) and side chain esterification patterns. Unlike simpler quassinoids (e.g., bruceine D, C₂₀H₂₆O₉), bruceantinol retains a C₂₅ skeleton with an intact lactol ring (D-ring), contributing to its structural uniqueness [1] [6].
Table 1: Functional Groups in Bruceantinol
Position | Functional Group | Biological Significance |
---|---|---|
C-1, C-2, C-3 | α,β-Unsaturated ketone | Electrophilic site for biological activity |
C-8, C-30 | Epoxide ring | Enhances binding to cellular targets |
C-11, C-12 | Vicinal diol | Stabilizes protein-ligand interactions |
C-15 | Tigloyl ester | Lipophilicity for membrane penetration |
C-20, C-19 | δ-Lactol (ring D) | Structural rigidity |
Bruceantinol biosynthesis in Brucea javanica follows the protolimonoid pathway, shared evolutionarily with limonoid-producing plants (Rutaceae/Meliaceae). This pathway involves [6] [8]:
Transcriptomic studies confirm high expression of OSC and CYP450 genes (e.g., CYP71) in B. javanica roots and fruits, correlating with bruceantinol accumulation [6] [8].
Bruceantinol is isolated from B. javanica using solvent extraction followed by chromatographic purification:
Table 2: Key MS Fragmentation Patterns of Bruceantinol
Ion (m/z) | Proposed Fragment | Loss Unit |
---|---|---|
607.24 | [M+H]⁺ | — |
589.23 | [M+H–H₂O]⁺ | H₂O |
571.22 | [M+H–2H₂O]⁺ | 2H₂O |
527.21 | [M+H–C₄H₆O]⁺ | Tigloyl |
499.19 | [M+H–C₅H₈O₂]⁺ | Side chain + H₂O |
Centrifugal partition chromatography (CPC) is also employed for scale-up isolation, leveraging bruceantinol’s partition coefficient in n-hexane/ethyl acetate/methanol/water systems [6].
Bruceantinol shares core features with bioactive quassinoids but exhibits distinct structural and functional differences:
Shows potent antileukemic activity via protein synthesis inhibition (IC₅₀: 10⁻⁹ M in P-388 cells) [1] [10].
Brusatol (C₂₆H₃₂O₁₁):
Demonstrates NRF2 pathway inhibition but higher cytotoxicity (IC₅₀: 2–6 nM in lymphoma cells) [7] [10].
Bruceantinol:
Table 3: Structural Comparison of Key Quassinoids
Feature | Bruceantinol | Bruceantin | Brusatol |
---|---|---|---|
Molecular Formula | C₃₀H₃₈O₁₃ | C₂₆H₃₄O₁₁ | C₂₆H₃₂O₁₁ |
C-15 Ester | Tigloyl | Angelate | Angelate |
C-11/C-12 | Diol | Epoxide | Epoxide |
C-8/C-30 | Epoxide | H, OH | H, OH |
C-25 | CH₂OH | CH₃ | CH₃ |
Key Bioactivity | STAT3 inhibition | Protein synthesis inhibition | NRF2 inhibition |
Synthetic analogs modifying the C-15 ester or C-25 hydroxymethyl group show altered potency, confirming these moieties as pharmacophores for target specificity [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7